REACTION_CXSMILES
|
C([O:4][C:5](=[C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH:17]([CH3:19])[CH3:18])=[CH:12][CH:11]=1)[CH3:9])C#N)(=O)C.[OH-:20].[Na+:21]>O>[CH2:16]([C:13]1[CH:14]=[CH:15][C:10]([CH:8]([CH3:9])[C:5]([O-:4])=[O:20])=[CH:11][CH:12]=1)[CH:17]([CH3:19])[CH3:18].[Na+:21] |f:1.2,4.5|
|
Name
|
enol-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile
|
Quantity
|
49.3 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C#N)=C(C)C1=CC=C(C=C1)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
enol-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
one-necked flask and stirred magnetically while 10 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 70° C. for 7 hours
|
Duration
|
7 h
|
Name
|
sodium
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)[O-])C.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |